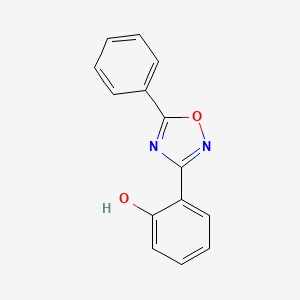
6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one is a synthetic organic compound that features a unique combination of an oxadiazole ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a diketone, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors, improved catalysts, and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxadiazole or cyclohexadienone derivatives.
Substitution: The phenyl ring and other positions on the molecule can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve solvents like ethanol, dichloromethane, or acetonitrile, and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized oxadiazole derivative, while reduction could produce a partially or fully reduced compound.
Scientific Research Applications
Chemistry
In chemistry, 6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its ability to interact with biological targets could make it useful in drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and cyclohexadienone-containing molecules. Examples might include:
- 5-Phenyl-1,2,4-oxadiazole
- Cyclohexa-2,4-dien-1-one derivatives
Uniqueness
What sets 6-(5-Phenyl-1,2,4-oxadiazol-3(2H)-ylidene)cyclohexa-2,4-dien-1-one apart is its combination of the oxadiazole ring with the cyclohexadienone moiety, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52561-91-8 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenol |
InChI |
InChI=1S/C14H10N2O2/c17-12-9-5-4-8-11(12)13-15-14(18-16-13)10-6-2-1-3-7-10/h1-9,17H |
InChI Key |
OFSLRAKWZNYTMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


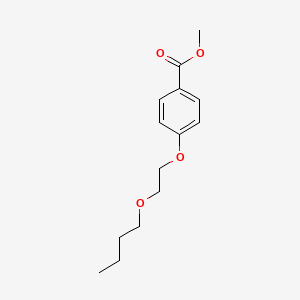
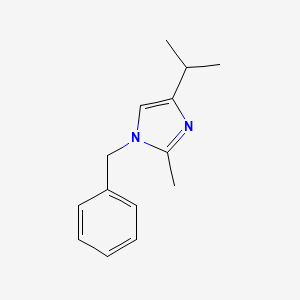
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
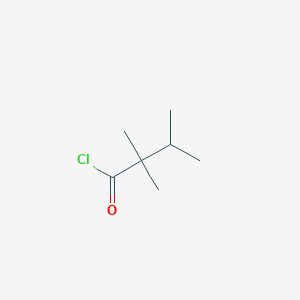
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
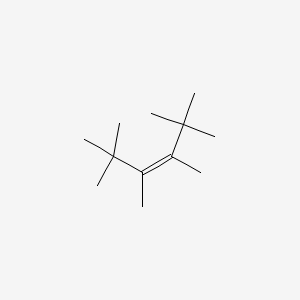
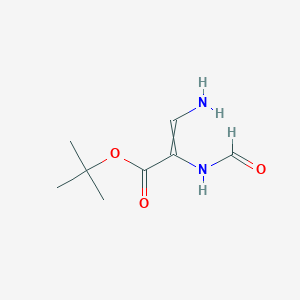
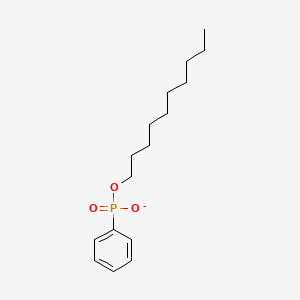
![2-Imidazolidinone, 4-[(4-methoxyphenyl)methylene]-5-thioxo-](/img/structure/B14645007.png)
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)
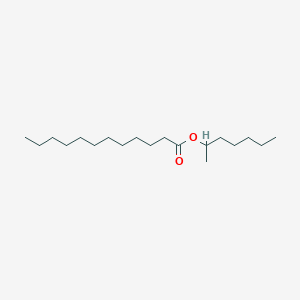
![N-Methoxy-N-methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14645033.png)

